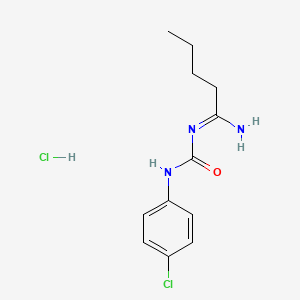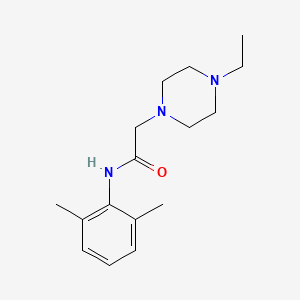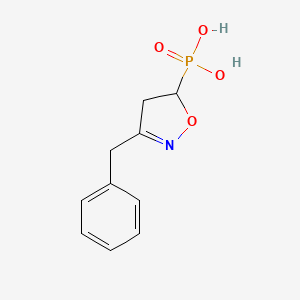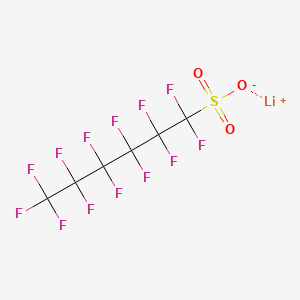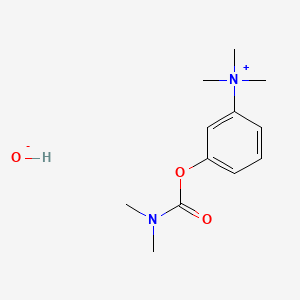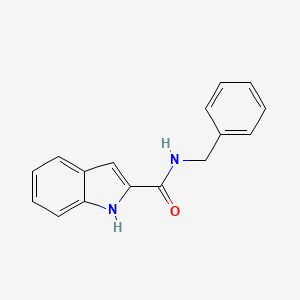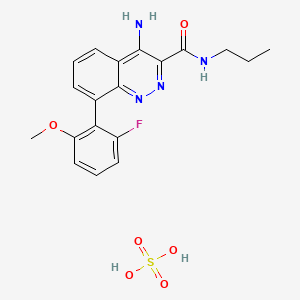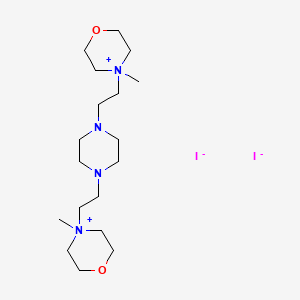
Morpholinium, 4,4'-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide is a chemical compound with the molecular formula C20H42I2N4O2 and a molecular weight of 624.4 g/mol. This compound is known for its unique structure, which includes morpholinium and piperazine moieties linked by diethylene bridges and terminated with methyl groups. The presence of iodine atoms further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide typically involves the reaction of morpholine and piperazine with diethylene glycol dichloride, followed by methylation and iodination steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product through crystallization or distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinium derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or functionalized derivatives.
Applications De Recherche Scientifique
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide): Similar structure but with ethyl groups instead of methyl groups.
Piperazinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide): Contains piperazinium instead of morpholinium moieties.
Uniqueness
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide is unique due to its specific combination of morpholinium and piperazine moieties, along with the presence of iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111414-37-0 |
|---|---|
Formule moléculaire |
C18H38I2N4O2 |
Poids moléculaire |
596.3 g/mol |
Nom IUPAC |
4-methyl-4-[2-[4-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C18H38N4O2.2HI/c1-21(11-15-23-16-12-21)9-7-19-3-5-20(6-4-19)8-10-22(2)13-17-24-18-14-22;;/h3-18H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
AUMYCVJUZJVZQS-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




